molecular formula C19H26FN7O B2593527 4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2415466-65-6

4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2593527
CAS No.: 2415466-65-6
M. Wt: 387.463
InChI Key: WEZDLQQPSKJOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves multiple steps. One common method includes the reaction of 6-ethyl-5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with 6-methylpyrimidine-4-ylmorpholine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. This inhibition leads to reduced production of inflammatory mediators and protection of neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct biological activities. Its combination of ethyl, fluoropyrimidine, and morpholine moieties contributes to its potent neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

4-[2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN7O/c1-3-15-17(20)18(22-13-21-15)26-4-6-27(7-5-26)19-23-14(2)12-16(24-19)25-8-10-28-11-9-25/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZDLQQPSKJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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